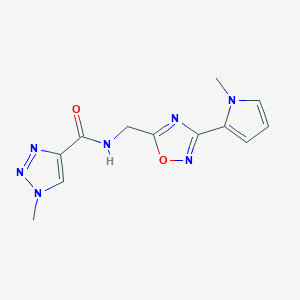
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate, also known as EPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EPPC is a pyridine-based compound that has been synthesized using various methods.
Scientific Research Applications
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have a neuroprotective effect and can prevent the death of neurons.
Mechanism of Action
The mechanism of action of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is not fully understood. However, studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has also been found to regulate the activity of enzymes involved in the production of reactive oxygen species, which can cause damage to cells.
Biochemical and Physiological Effects:
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has been found to have various biochemical and physiological effects. It can reduce inflammation, prevent oxidative stress, and protect neurons from damage. 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has also been found to inhibit the growth of cancer cells and induce apoptosis. It has been shown to have a positive effect on memory and cognitive function.
Advantages and Limitations for Lab Experiments
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is also stable and can be stored for long periods. However, 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to determine its safety and efficacy.
Future Directions
There are several future directions for the study of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate. It can be studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate can also be studied for its potential use in the treatment of cancer. Further studies are needed to determine the safety and efficacy of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate in humans. The synthesis method of 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate can also be optimized to improve yield and purity.
Synthesis Methods
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate can be synthesized using various methods, including the reaction of 5-bromonicotinic acid with 2-(2-ethylpiperidin-1-yl) acetic acid followed by coupling with oxalyl chloride. Another method involves the reaction of 5-bromonicotinic acid with 2-(2-ethylpiperidin-1-yl) acetic acid followed by coupling with thionyl chloride. Both methods have been used to synthesize 2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate with high yields and purity.
properties
IUPAC Name |
[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O3/c1-2-13-5-3-4-6-18(13)14(19)10-21-15(20)11-7-12(16)9-17-8-11/h7-9,13H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUNFSZGAZWWIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2465467.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2465470.png)


![N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2465475.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2465480.png)
![4-fluoro-N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}benzenesulfonamide](/img/structure/B2465481.png)

![6-Chloro[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2465483.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2465485.png)


